molecular formula C14H12ClNO2S B11940456 S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate CAS No. 63746-98-5

S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate

Cat. No.: B11940456
CAS No.: 63746-98-5
M. Wt: 293.8 g/mol
InChI Key: GREADCLEYGPBMZ-UHFFFAOYSA-N
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Description

S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate: is an organic compound with the molecular formula C14H12ClNO2S and a molecular weight of 293.774 g/mol . This compound is part of the thiocarbamate family, known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate typically involves the reaction of 4-hydroxyphenyl isothiocyanate with 2-chloro-6-methylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of thiocarbamates often employs a one-pot synthesis method. This involves the direct conversion of N-formamides into thiocarbamates using isocyanide-based synthesis. The process is efficient and environmentally friendly, as it avoids the need for isolation and purification of intermediates .

Chemical Reactions Analysis

Types of Reactions: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison: S-(4-Hydroxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

CAS No.

63746-98-5

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

S-(4-hydroxyphenyl) N-(2-chloro-6-methylphenyl)carbamothioate

InChI

InChI=1S/C14H12ClNO2S/c1-9-3-2-4-12(15)13(9)16-14(18)19-11-7-5-10(17)6-8-11/h2-8,17H,1H3,(H,16,18)

InChI Key

GREADCLEYGPBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)SC2=CC=C(C=C2)O

Origin of Product

United States

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